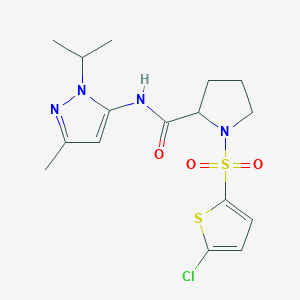

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide

Description

This compound features a pyrrolidine-2-carboxamide core linked to a 5-chlorothiophen-2-yl sulfonyl group and an N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl) substituent. Such structural motifs are common in bioactive molecules, particularly those targeting enzymes or receptors requiring sulfonamide-mediated interactions .

Properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN4O3S2/c1-10(2)21-14(9-11(3)19-21)18-16(22)12-5-4-8-20(12)26(23,24)15-7-6-13(17)25-15/h6-7,9-10,12H,4-5,8H2,1-3H3,(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMMFQZWLKFPDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(S3)Cl)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide (CAS Number: 1101178-94-2) is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, and biological effects, particularly focusing on its anti-inflammatory and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 431.0 g/mol. The structure features a pyrrolidine ring, a sulfonyl group, and a pyrazole moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 431.0 g/mol |

| CAS Number | 1101178-94-2 |

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. The compound was evaluated for its ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human THP-1 monocytic cells. The results indicated that it possesses significant anti-inflammatory properties, with an IC50 value below 50 µM, suggesting effective inhibition of the NF-κB pathway, which is crucial in the inflammatory response .

The mechanism through which this compound exerts its anti-inflammatory effects appears to involve modulation of key signaling pathways associated with inflammation. It has been suggested that the compound may interact with mitogen-activated protein kinases (MAPKs), including ERK2 and p38α, which are critical in regulating inflammatory responses .

Additional Pharmacological Effects

Beyond its anti-inflammatory properties, preliminary investigations suggest that the compound may exhibit other pharmacological effects, including:

- Antimicrobial Activity : Some derivatives of pyrazole compounds have shown promise against various bacterial strains.

- Cytotoxicity : Research into similar compounds indicates potential cytotoxic effects on cancer cell lines, warranting further investigation into its anticancer properties.

Case Studies and Research Findings

A notable study involving related pyrazole derivatives demonstrated their effectiveness in inhibiting NF-κB/AP-1 reporter activity in THP-1 cells. This study identified several compounds with promising biological activities that could serve as leads for developing new therapeutic agents .

In another case study focusing on a similar sulfonamide framework, compounds exhibited significant inhibition against enzymes involved in inflammatory processes, reinforcing the potential of sulfonamide derivatives in treating inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogs from literature:

Substituent Impact on Chemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The 5-chlorothiophen-2-yl sulfonyl group in the target compound is strongly electron-withdrawing, polarizing the pyrrolidine ring and enhancing reactivity toward nucleophiles. In contrast, the 4-fluorophenyl group () is moderately electron-withdrawing, offering balanced lipophilicity and reactivity .

Steric Effects :

- The 1-isopropyl-3-methylpyrazole substituent in the target compound introduces significant steric hindrance, which may limit binding to shallow active sites but improve selectivity for deeper pockets. The 5-isopropyl-1,3,4-thiadiazole () provides similar bulk but with additional sulfur-mediated interactions .

NMR Spectral Comparisons

As demonstrated in , substituent-induced chemical shift changes in NMR can localize structural modifications. For example:

- The chlorothiophene sulfonyl group in the target compound would cause distinct downfield shifts in the pyrrolidine protons (e.g., positions 2 and 5) compared to the 5-oxopyrrolidine in .

- Fluorine substituents (e.g., in ) induce characteristic splitting patterns and upfield shifts in adjacent protons due to their high electronegativity .

Bioactivity Implications

- Sulfonamide-containing compounds (e.g., ) are frequently explored as enzyme inhibitors (e.g., carbonic anhydrase) due to their ability to coordinate metal ions or hydrogen-bond with active sites .

- Pyrazole and thiadiazole derivatives (e.g., ) often exhibit antimicrobial or anticancer activity, attributed to their heterocyclic aromaticity and halogen substituents .

Q & A

Q. Why do NMR spectra show unexpected peaks despite high HPLC purity?

- Root cause :

- Rotamers : The sulfonamide bond may exhibit restricted rotation, causing splitting of peaks. Acquire spectra at elevated temperatures (50°C) to coalesce signals .

- Trace solvents : Residual DMSO or EtOAc can appear as singlet peaks. Dry samples under vacuum (24 h) before analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.